molecular formula C8H7BrF2 B2861802 1-Bromo-2-(1,1-difluoroethyl)benzene CAS No. 444581-46-8

1-Bromo-2-(1,1-difluoroethyl)benzene

Cat. No.: B2861802
CAS No.: 444581-46-8
M. Wt: 221.045
InChI Key: XZJWDIHNMMLGLA-UHFFFAOYSA-N
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Description

1-Bromo-2-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where a bromine atom and a 1,1-difluoroethyl group are substituted at the 1 and 2 positions, respectively. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Scientific Research Applications

1-Bromo-2-(1,1-difluoroethyl)benzene is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Applied in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Safety and Hazards

This compound is classified as a combustible liquid and an eye irritant . It’s recommended to avoid breathing its fumes, mist, spray, or vapors. If it comes into contact with the skin or eyes, it’s advised to wash thoroughly with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(1,1-difluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1,1-difluoroethyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3H+), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Electrophilic Aromatic Substitution: Conducted in the presence of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3), with reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

    Nucleophilic Substitution: Products include 2-(1,1-difluoroethyl)phenol, 2-(1,1-difluoroethyl)benzonitrile, and 2-(1,1-difluoroethyl)aniline.

    Electrophilic Aromatic Substitution: Products include 1-bromo-2-(1,1-difluoroethyl)-4-nitrobenzene, 1-bromo-2-(1,1-difluoroethyl)-4-sulfonic acid, and 1,4-dibromo-2-(1,1-difluoroethyl)benzene.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1,1-difluoroethyl)benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to cell signaling, metabolism, and gene expression, depending on the specific application and target.

Comparison with Similar Compounds

1-Bromo-2-(1,1-difluoroethyl)benzene can be compared with other similar compounds such as:

    1-Bromo-4-(1,1-difluoroethyl)benzene: Similar structure but with the 1,1-difluoroethyl group at the 4 position, leading to different reactivity and applications.

    1-Bromo-3-(1,1-difluoroethyl)benzene: The 1,1-difluoroethyl group is at the 3 position, affecting its chemical behavior and use in synthesis.

    1-Bromo-2-(1,1-difluoroethyl)-4-nitrobenzene:

Uniqueness

The unique positioning of the bromine atom and the 1,1-difluoroethyl group in this compound provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

1-bromo-2-(1,1-difluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJWDIHNMMLGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444581-46-8
Record name 1-bromo-2-(1,1-difluoroethyl)benzene
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